Cas no 2097979-07-0 (Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone)

Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone is a specialized heterocyclic compound featuring an azetidine and piperidine moiety linked via a carbonyl group, with a 2-methoxyethyl substituent. This structure imparts unique physicochemical properties, making it valuable in medicinal chemistry and drug discovery. The azetidine ring enhances conformational rigidity, while the methoxyethyl group improves solubility and pharmacokinetic profiles. Its modular design allows for further functionalization, enabling the development of targeted bioactive molecules. The compound is particularly useful as an intermediate in synthesizing receptor modulators or enzyme inhibitors, offering potential applications in CNS and metabolic disorder research. High purity and stability ensure reliable performance in synthetic workflows.
Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone structure
2097979-07-0 structure
Product name:Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone
CAS No:2097979-07-0
MF:C12H22N2O2
MW:226.315283298492
CID:4776355

Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone
    • azetidin-3-yl-[4-(2-methoxyethyl)piperidin-1-yl]methanone
    • Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone
    • Inchi: 1S/C12H22N2O2/c1-16-7-4-10-2-5-14(6-3-10)12(15)11-8-13-9-11/h10-11,13H,2-9H2,1H3
    • InChI Key: WUYTUSBWYWDBRC-UHFFFAOYSA-N
    • SMILES: O=C(C1CNC1)N1CCC(CCOC)CC1

Computed Properties

  • Exact Mass: 226.168127949 g/mol
  • Monoisotopic Mass: 226.168127949 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 41.6
  • Molecular Weight: 226.32

Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-5323-5g
azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone
2097979-07-0 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-5323-1g
azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone
2097979-07-0 95%+
1g
$401.0 2023-09-07
TRC
A283821-1g
Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone
2097979-07-0
1g
$ 570.00 2022-06-08
TRC
A283821-100mg
Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone
2097979-07-0
100mg
$ 95.00 2022-06-08
TRC
A283821-500mg
Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone
2097979-07-0
500mg
$ 365.00 2022-06-08
Life Chemicals
F1907-5323-0.5g
azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone
2097979-07-0 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-5323-10g
azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone
2097979-07-0 95%+
10g
$1684.0 2023-09-07
Life Chemicals
F1907-5323-0.25g
azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone
2097979-07-0 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-5323-2.5g
azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone
2097979-07-0 95%+
2.5g
$802.0 2023-09-07

Additional information on Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone

Professional Introduction to Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone (CAS No. 2097979-07-0)

Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 2097979-07-0, belongs to a class of molecules that exhibit promising characteristics for further investigation in drug discovery and development. The intricate framework of this molecule, featuring a Azetidin-3-yl moiety linked to a 4-(2-methoxyethyl)piperidin-1-yl group, suggests a high degree of molecular complexity that could contribute to its interactions with biological targets.

The Azetidin-3-yl component of the molecule is particularly noteworthy, as azetidine derivatives are known for their versatility in medicinal chemistry. Azetidine is a five-membered heterocyclic amine that can serve as a scaffold for designing molecules with various pharmacological effects. The presence of this ring system in Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone suggests that it may possess properties such as inhibitory activity against certain enzymes or receptors, which are critical for therapeutic applications. Recent studies have shown that azetidine-based compounds can exhibit significant potential in the treatment of neurological disorders, infectious diseases, and even cancer, making this molecule a subject of intense interest.

The second key moiety, 4-(2-methoxyethyl)piperidin-1-yl, adds another layer of complexity to the molecule. Piperidine derivatives are widely used in pharmaceuticals due to their ability to enhance bioavailability and bind effectively to biological targets. The 4-(2-methoxyethyl) substitution on the piperidine ring further modulates the electronic and steric properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profiles. This combination of structural features makes Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. These tools have been instrumental in identifying potential binding interactions between Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone and various biological targets, including enzymes and receptors involved in disease pathways. For instance, studies have suggested that this compound may interact with enzymes such as kinases or proteases, which are often implicated in cancer progression. Additionally, its structural features could make it a viable candidate for targeting receptors involved in neurological disorders, such as those associated with Alzheimer's disease or Parkinson's disease.

The synthesis of Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone presents both challenges and opportunities for chemists. The synthesis requires careful control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions or asymmetric synthesis, may be employed to achieve the desired molecular structure with minimal side products. The development of efficient synthetic routes is crucial for scaling up production and conducting further biological evaluations.

In addition to its potential therapeutic applications, Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone may also serve as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its unique structural features make it a versatile building block that can be modified to produce derivatives with enhanced biological activity or improved pharmacokinetic properties. This aspect of the compound's utility underscores its importance in drug discovery efforts.

The future of research on Azetidin-3-yl(4-(2-methoxyethyl)piperidin-1-yl)methanone looks promising, with several avenues for exploration remaining open. Further investigation into its biological activity through in vitro and in vivo studies will be essential to validate its therapeutic potential. Additionally, computational studies can continue to provide insights into its interactions with biological targets, guiding the design of more effective derivatives.

Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in unlocking the full potential of this compound. By combining expertise from multiple disciplines, researchers can accelerate the discovery and development of novel therapeutic agents based on Azetidin(3)-3-ylyl(4-(2-methoxyethyl)piperidiynl)-1-ylmthanone (CAS No 2097979 07 0) and related molecules. The intricate chemistry and promising biology of this compound make it a compelling subject for future research endeavors.

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